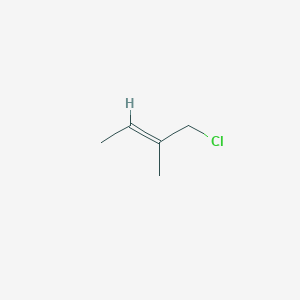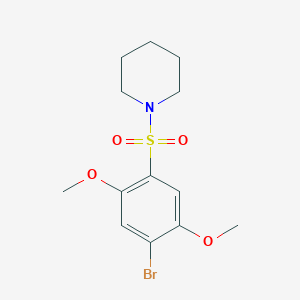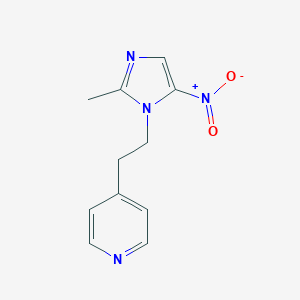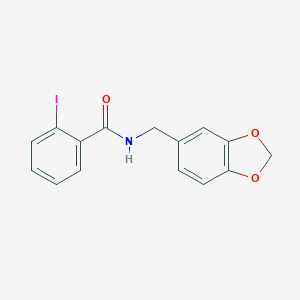
Validamycin E
描述
Validamycin is an antibiotic and fungicide produced by Streptomyces hygroscopicus . It is used as an inhibitor of trehalase . It is used for the control of sheath blight of rice and damping-off of cucumbers .
Synthesis Analysis
A book titled “Validamycin and its derivatives: discovery, chemical synthesis, and biological activity” presents a complete review of the underlying chemistry, synthesis, behavior, and application of these compounds .
Molecular Structure Analysis
The Validamycin E molecule contains a total of 93 bond(s). There are 48 non-H bond(s), 1 multiple bond(s), 10 rotatable bond(s), 1 double bond(s), 4 six-membered ring(s), 1 secondary amine(s) (aliphatic), 14 hydroxyl group(s), 4 primary alcohol(s), 10 secondary alcohol(s), and 4 ether(s) (aliphatic) .
Chemical Reactions Analysis
The pseudo-glycosyltransferase VldE catalyzes non-glycosidic C-N coupling between an unsaturated cyclitol and a saturated aminocyclitol with the conservation of the stereochemical configuration of the substrates to form validoxylamine A 7′-phosphate, the biosynthetic precursor of the antibiotic validamycin A .
Physical and Chemical Properties Analysis
Validamycin is a white to pale yellow powder . It is soluble in water, methanol, DMSO, DMF, acetone, and ethanol .
科学研究应用
有效霉素 E:科学研究应用的综合分析
抗癫痫潜力: 有效霉素 E 作为一种新型抗癫痫药物的潜力已被评估。 一项针对斑马鱼幼虫的研究表明,脑电图分析显示有效霉素 E 可以减少由戊四氮(PTZ)诱发的癫痫样活动,这表明其具有作为抗癫痫药物的潜力 .
抑制海藻糖酶活性: 研究表明,有效霉素 E 是一种有效的跨多种生物的海藻糖酶抑制剂。 这种抑制作用可能会影响海藻糖和其他生理途径在昆虫(如东方果实蝇)中的水解,这可能对害虫防治策略产生影响 .
植物系统抗性诱导: 有效霉素 E 已被发现能够在植物中诱导广谱抗性。它影响水杨酸 (SA) 和茉莉酸/乙烯 (JA/ET) 信号通路,对拟南芥、水稻和小麦中的脱落酸 (ABA) 和生长素信号通路产生积极影响。 这表明它可用于增强植物防御机制 .
作用机制
Target of Action
Validamycin E primarily targets the enzyme trehalase . Trehalase is widely spread among animals, plants, insects, and microorganisms . This enzyme is responsible for the degradation of trehalose, a type of sugar that serves an important role in various biological mechanisms such as the active transport of glucose into the intestines, reserve supply of energy, and germination of spores .
Mode of Action
This compound is structurally similar to trehalose and acts as a competitive inhibitor for trehalase . By binding to the active site of the enzyme, it prevents trehalose from accessing the site, thereby inhibiting the enzyme’s activity . This results in the disruption of trehalose degradation and the associated biological mechanisms .
Biochemical Pathways
The inhibition of trehalase by this compound affects the trehalose metabolic pathway . Trehalose is a crucial component in various organisms, serving as an energy source and stress protectant. By inhibiting trehalase, this compound disrupts the breakdown of trehalose, leading to alterations in energy metabolism and stress responses .
Pharmacokinetics
It is known that this compound is soluble in water, methanol, dmso, dmf, acetone, and ethanol , which suggests that it may have good bioavailability.
Result of Action
The inhibition of trehalase by this compound leads to several molecular and cellular effects. In plants, this compound is effective against certain pathogens but only decreases their virulence instead of exhibiting a fungicidal effect . In insects, the inhibition of trehalase, which is responsible for trehalose degradation and has important functions in insect growth and chitin synthesis, suggests that this compound has potential for pest control uses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the production of this compound by Streptomyces hygroscopicus is thermo-regulated, with a high yield achieved by culturing the strain at 37°C . Additionally, the use of process wastewater in the fermentation medium for this compound production has been shown to reduce production costs and be environmentally friendly .
未来方向
Validamycin has been demonstrated to be a very strong inhibitor against trehalase in a variety of organisms . Current research on validamycin has focused on pathogens, while it has been found that validamycin can also prevent and control the vector whitefly, thereby reducing its transmission of viruses . This provides an important theoretical basis for targeting whitefly trehalase as one way to control transmission .
生化分析
Biochemical Properties
Validamycin E plays a crucial role in biochemical reactions by inhibiting the enzyme trehalase, which is responsible for the hydrolysis of trehalose into glucose. This inhibition affects various biological processes that rely on trehalose metabolism. This compound interacts with trehalase by binding to its active site, preventing the enzyme from catalyzing the breakdown of trehalose. This interaction is competitive, meaning that this compound competes with trehalose for binding to trehalase . Additionally, this compound has been shown to affect the production of other enzymes, such as laminarinase and glucan synthetase, in certain fungal species .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In fungi, it disrupts the normal metabolism of trehalose, leading to an accumulation of trehalose and a reduction in glucose availability. This disruption affects cellular functions such as energy storage, stress response, and cell wall synthesis. In insects, this compound inhibits trehalase activity, leading to reduced trehalose hydrolysis and subsequent effects on chitin synthesis and insect growth . The compound also influences cell signaling pathways and gene expression related to trehalose metabolism and stress response .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of trehalase, where it acts as a competitive inhibitor. By occupying the active site, this compound prevents trehalase from hydrolyzing trehalose into glucose. This inhibition disrupts the normal metabolic processes that rely on trehalose as a source of glucose. Additionally, this compound has been shown to interact with other enzymes and proteins involved in carbohydrate metabolism, further affecting cellular functions . The compound’s ability to inhibit trehalase and other enzymes makes it a potent antifungal and insecticidal agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory effects on trehalase over extended periods . Prolonged exposure to this compound can lead to adaptive responses in some organisms, such as increased expression of alternative metabolic pathways or enzyme isoforms that bypass the inhibition of trehalase . These temporal effects highlight the importance of considering the duration and conditions of this compound exposure in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits trehalase activity without causing significant toxicity . Higher doses can lead to adverse effects, such as disruption of normal metabolic processes and toxicity in certain organisms. In insect models, for example, high doses of this compound have been shown to cause developmental abnormalities and increased mortality . These dosage-dependent effects underscore the importance of optimizing the concentration of this compound for specific applications to minimize adverse outcomes.
Metabolic Pathways
This compound is involved in metabolic pathways related to trehalose metabolism. By inhibiting trehalase, this compound disrupts the normal hydrolysis of trehalose into glucose, leading to an accumulation of trehalose and a reduction in glucose availability . This disruption affects various downstream metabolic processes that rely on glucose as a substrate, such as glycolysis and the synthesis of other carbohydrates. Additionally, this compound has been shown to influence the expression of genes involved in trehalose synthesis and metabolism, further affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is soluble in water and other solvents, allowing it to diffuse readily across cell membranes . Once inside the cell, this compound can interact with transporters and binding proteins that facilitate its movement to specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as tissue permeability, binding affinity to cellular components, and the presence of transporters that mediate its uptake and efflux .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with specific enzymes and proteins. This compound is known to localize to the cytoplasm, where it interacts with trehalase and other enzymes involved in carbohydrate metabolism . Additionally, this compound may be directed to specific subcellular compartments through targeting signals or post-translational modifications that influence its localization and activity. The precise localization of this compound within cells can affect its inhibitory effects and overall function in biochemical processes .
属性
IUPAC Name |
2-[6-[2,3-dihydroxy-6-(hydroxymethyl)-4-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO18/c28-3-7-1-9(14(33)17(36)13(7)32)27-10-2-8(4-29)23(19(38)15(10)34)44-26-22(41)20(39)24(12(6-31)43-26)45-25-21(40)18(37)16(35)11(5-30)42-25/h1,8-41H,2-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZAIRLAOKNKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90925571 | |
| Record name | 2,3-Dihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl 4-O-hexopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90925571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
659.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12650-71-4 | |
| Record name | Validamycin E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl 4-O-hexopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90925571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)










